molecular formula C18H34O2 B12054736 (Z)-(9,10-13C2)octadec-9-enoic acid

(Z)-(9,10-13C2)octadec-9-enoic acid

Cat. No.: B12054736
M. Wt: 284.45 g/mol
InChI Key: ZQPPMHVWECSIRJ-QIYRZPEASA-N
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Description

(Z)-(9,10-13C₂)octadec-9-enoic acid is a carbon-13 isotopologue of oleic acid [(Z)-octadec-9-enoic acid], a monounsaturated omega-9 fatty acid. The isotopic labeling at positions 9 and 10 replaces natural carbon atoms with ¹³C isotopes, increasing its molecular weight by 2 atomic mass units (AMU) compared to unlabeled oleic acid (282.46 g/mol vs. 284.46 g/mol) . This compound is primarily utilized in metabolic tracing studies, nuclear magnetic resonance (NMR) spectroscopy, and isotope-ratio mass spectrometry to investigate lipid metabolism, membrane dynamics, and enzymatic interactions .

Properties

Molecular Formula

C18H34O2

Molecular Weight

284.45 g/mol

IUPAC Name

(Z)-(9,10-13C2)octadec-9-enoic acid

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i9+1,10+1

InChI Key

ZQPPMHVWECSIRJ-QIYRZPEASA-N

Isomeric SMILES

CCCCCCCC/[13CH]=[13CH]\CCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Preparation of Bromo Precursor

The synthesis begins with the preparation of a bromoalkene intermediate. For example, (Z)-1-bromohept-1-ene is synthesized via catecholborane addition to hept-1-yne, followed by bromination and elimination. This intermediate is critical for introducing the cis-configurated double bond.

Hydrolysis to Carboxylic Acid

The nitrile is hydrolyzed under alkaline conditions (40% KOH in ethanol) to produce the labeled carboxylic acid. This step achieves 90% conversion to (Z)-(9,10-13^{13}C2_2)octadec-9-enoic acid.

Hydrolysis Parameters:

  • Base: 40% KOH

  • Solvent: Ethanol

  • Temperature: Reflux

  • Yield: 90%

Stereoselective Hydrogenation for Double Bond Control

Catalytic Hydrogenation

To ensure Z stereochemistry, Lindlar catalyst (palladium on calcium carbonate with quinoline) is used for partial hydrogenation of alkynes to cis-alkenes. For example, hydrogenation of octadec-9-yn-12-ene with Lindlar catalyst yields the Z-configured double bond.

Hydrogenation Conditions:

  • Catalyst: Lindlar catalyst (5% Pd/CaCO3_3)

  • Solvent: Hexane

  • H2_2 Pressure: 1 atm

  • Yield: 85%

Borane-Mediated Reduction

Dicyclohexylborane (Cy2_2BH) selectively reduces triple bonds to cis-dienes via syn-addition. This method is employed to generate conjugated Z,Z-dienoic systems.

Reduction Parameters:

  • Reagent: Dicyclohexylborane

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0°C to room temperature

  • Yield: 78%

Large-Scale Synthesis and Purification

Chromatographic Purification

Flash chromatography on silica gel (petroleum ether:ethyl acetate, 2:3) removes impurities, achieving >98% purity. High-performance liquid chromatography (HPLC) further isolates the 13^{13}C-labeled product.

Purification Data:

  • Column: Hypersil HS C18 (250 × 4.6 mm)

  • Mobile Phase: Acetone/methanol/water/acetic acid (50:25:25:0.5)

  • Retention Time: 27.7 min (Z-isomer)

Isotopic Purity Validation

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) confirm isotopic enrichment (>97%>97\%) and regiochemistry.

GC-MS Analysis:

  • Column: HP-23 cis/trans FAME (60 m × 0.25 mm)

  • Characteristic Peak: m/z 295 (M+^+ for methyl ester)

Comparative Analysis of Methods

Method Key Steps Yield Isotopic Purity Reference
Bromo Intermediate + K¹³CNBromination, substitution, hydrolysis78%97.4%
Lindlar HydrogenationPartial hydrogenation of alkyne85%>95%
Borane ReductionSyn-addition to triple bond78%>96%

Challenges and Optimization

Stereochemical Control

Maintaining Z configuration requires strict exclusion of oxygen during hydrogenation and use of stabilizing agents (e.g., quinoline).

Scalability

Large-scale synthesis (10–20 g) demands efficient solvent recovery and catalytic recycling. For instance, piperidine is reused in coupling reactions to reduce costs.

Functional Group Compatibility

Ester protection (e.g., tetrahydropyranyl ethers) prevents side reactions during nitrile hydrolysis.

Applications in Metabolic Studies

(Z)-(9,10-13^{13}C2_2)octadec-9-enoic acid is used in lipid metabolism tracing. For example, in nonhuman primates, it elucidates triglyceride assembly pathways when analyzed via LC-MS .

Chemical Reactions Analysis

Types of Reactions

(Z)-(9,10-13C2)octadec-9-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the double bond into a single bond.

    Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain, often using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Bromine or chlorine in the presence of a catalyst such as iron or aluminum chloride.

Major Products

    Oxidation: Epoxides, diols, or carboxylic acids.

    Reduction: Saturated fatty acids.

    Substitution: Halogenated fatty acids.

Scientific Research Applications

Chemical Applications

Reference Compound in Research:
(Z)-(9,10-13C2)octadec-9-enoic acid serves as a crucial reference compound in studies involving fatty acid isomerization and hydrogenation processes. Its unique isotopic labeling allows researchers to trace metabolic pathways and reactions involving fatty acids in biological systems.

Synthetic Chemistry:
The compound is utilized in synthetic routes involving the incorporation of carbon isotopes into fatty acids. This is particularly important in studies aimed at understanding metabolic processes and the behavior of fatty acids under various conditions.

Biological Applications

Cell Membrane Studies:
Research indicates that (Z)-(9,10-13C2)octadec-9-enoic acid affects cellular membranes' fluidity and function. Its incorporation into lipid bilayers alters membrane properties, impacting cellular signaling pathways .

Metabolic Pathways:
Studies have shown that this compound plays a role in various metabolic pathways, including those related to energy storage and utilization. It is particularly relevant in understanding how different fatty acids influence metabolic health .

Medical Applications

Cardiovascular Health:
Research has focused on the impact of (Z)-(9,10-13C2)octadec-9-enoic acid on cardiovascular health. Its consumption has been linked to improved lipid profiles and reduced risk factors associated with heart disease.

Cancer Research:
Recent studies have explored the role of (Z)-(9,10-13C2)octadec-9-enoic acid in cancer cell metabolism. High-invasive cancer cells have shown increased incorporation of this fatty acid into their lipid profiles, suggesting altered lipid metabolism contributes to cancer progression.

Industrial Applications

Surfactant Properties:
Due to its surfactant properties, (Z)-(9,10-13C2)octadec-9-enoic acid is widely used in the production of soaps, detergents, and cosmetics. Its ability to reduce surface tension makes it effective in these applications .

Food Industry:
In the food industry, oleic acid is valued for its health benefits and stability compared to other fats. It is often used as an ingredient in cooking oils and food products due to its favorable nutritional profile .

Case Study 1: Antiprotozoal Activity

A study demonstrated that (Z)-(9,10-13C2)octadec-9-enoic acid exhibits antiprotozoal activity against Leishmania donovani, with an effective concentration (EC50) of 19.8 µg/mL. This highlights its potential therapeutic applications beyond traditional uses.

Case Study 2: Probiotic Conversion

Research on Lactobacillus plantarum showed its ability to convert linoleic acid into octadec-9-enoic acid under varying concentrations. This conversion underscores the role of probiotics in fatty acid metabolism and their potential health benefits .

Data Tables

Application Area Description References
ChemistryReference compound for fatty acid studies
BiologyAffects cell membrane fluidity
MedicineLinked to cardiovascular health
IndustryUsed in soaps and cosmetics
Case Study Findings References
Antiprotozoal ActivityEffective against Leishmania donovani at EC50 19.8 µg/mL
Probiotic ConversionConversion of linoleic acid by Lactobacillus plantarum

Mechanism of Action

The mechanism of action of (Z)-(9,10-13C2)octadec-9-enoic acid involves its incorporation into metabolic pathways where it behaves similarly to natural oleic acid. The isotopic labels allow researchers to track its movement and transformation within biological systems. The compound interacts with enzymes involved in fatty acid metabolism, providing insights into the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Role in Lipid Metabolism
  • Oleic Acid : A major component of cell membranes, enhances insulin signaling by inhibiting protein tyrosine phosphatase 1B (PTP1B) (IC₅₀ = 6.2 µM) .
  • (Z)-(9,10-13C₂)octadec-9-enoic Acid: Used to trace oleic acid’s metabolic fate in vivo, such as β-oxidation pathways or incorporation into phospholipids .
  • Elaidic Acid : The trans-isomer of oleic acid disrupts membrane fluidity and is associated with cardiovascular risks due to its prevalence in processed foods .
Microbial Interactions
  • Oleic Acid: Converted by Lactobacillus plantarum 13-3 into metabolites like (Z)-18-octadec-9-enolide, a lactone derivative .
  • (Z)-(9,10-13C₂)octadec-9-enoic Acid: Enables precise tracking of microbial lipid modification pathways using isotopic labeling .
Pharmacological Activity
  • Oleic Acid Derivatives: Fatty acid hydrazides of (Z)-octadec-9-enoic acid exhibit antimicrobial activity against E. coli and other pathogens .
  • Erucic Acid : Linked to cardiotoxicity in high doses but investigated for industrial applications (e.g., lubricants) .

Metabolic Studies

  • Tracing Lipid Pathways : The ¹³C₂ label facilitates real-time monitoring of oleic acid incorporation into triglycerides and phospholipids in hepatic cells .
  • Enzyme Inhibition : Oleic acid’s PTP1B inhibition (IC₅₀ = 6.2 µM) is critical for diabetes research, with isotopic variants enabling mechanistic studies .

Industrial and Nutritional Relevance

  • Food Science : Oleic acid’s cis-configuration promotes heart health, while elaidic acid (trans) is nutritionally detrimental .
  • Material Science : Erucic acid’s long chain (C22) improves lubricant stability, contrasting with oleic acid’s shorter chain (C18) .

Biological Activity

(Z)-(9,10-^13C2)octadec-9-enoic acid, commonly known as oleic acid, is a monounsaturated fatty acid that plays a significant role in various biological processes. Its unique structural characteristics and isotopic labeling (^13C2) make it a valuable compound for research in biochemistry and nutrition. This article explores the biological activity of this compound, focusing on its effects on cellular mechanisms, metabolic pathways, and potential therapeutic applications.

(Z)-(9,10-^13C2)octadec-9-enoic acid has the following chemical formula:

  • Molecular Formula: C18H34O2
  • Molar Mass: 282.47 g/mol

Structural Characteristics

The compound features a cis double bond at the 9th carbon position, which influences its physical properties and biological activities compared to its trans isomer.

The biological activity of (Z)-(9,10-^13C2)octadec-9-enoic acid is primarily attributed to its incorporation into cell membranes, where it affects membrane fluidity and functionality. It interacts with various enzymes and receptors, influencing metabolic pathways and cellular signaling.

Effects on Cellular Metabolism

Research indicates that oleic acid can modulate lipid metabolism by:

  • Enhancing insulin sensitivity: Oleic acid has been shown to improve insulin signaling pathways, which may help in managing type 2 diabetes.
  • Regulating inflammation: It exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and promoting the production of anti-inflammatory mediators .

Cardiovascular Health

Oleic acid is known for its beneficial effects on cardiovascular health:

  • Lipid profile improvement: It can lower LDL cholesterol levels while raising HDL cholesterol levels, contributing to better heart health.
  • Antioxidant properties: Oleic acid possesses antioxidant capabilities that help reduce oxidative stress in cardiovascular tissues .

Antimicrobial Activity

Studies have shown that oleic acid exhibits antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis .

Case Studies

  • Insulin Sensitivity Improvement
    • A study demonstrated that dietary oleic acid improved insulin sensitivity in obese individuals by enhancing glucose uptake in muscle cells .
  • Cardiovascular Benefits
    • In a clinical trial involving participants with high cholesterol levels, supplementation with oleic acid resulted in significant reductions in total cholesterol and LDL levels after 12 weeks of intervention.
  • Antimicrobial Efficacy
    • Research indicated that oleic acid could inhibit the growth of Staphylococcus aureus and Escherichia coli by compromising their cell membranes, showcasing its potential as a natural preservative in food products .

Comparative Analysis of Biological Activities

Activity TypeOleic Acid (Z)-(9,10-^13C2)Other Fatty Acids (e.g., Linoleic Acid)
Insulin SensitivityEnhancesModerate
Anti-inflammatoryStrongVariable
AntimicrobialEffective against bacteriaLimited effectiveness
Cardiovascular HealthBeneficialSome benefits

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (Z)-(9,10-13C₂)octadec-9-enoic acid with high isotopic and geometric purity?

  • Methodological Answer : Synthesis typically involves isotopic labeling at the C9 and C10 positions using ¹³C-enriched precursors. Purity (>99%) can be achieved via column chromatography or preparative HPLC, with confirmation by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . Geometric purity (Z-isomer retention) requires strict control of reaction conditions (e.g., temperature, solvent) to prevent isomerization to the trans-form .

Q. How should (Z)-(9,10-13C₂)octadec-9-enoic acid be handled and stored to maintain stability in laboratory settings?

  • Methodological Answer : Store under inert gas (e.g., argon) at −20°C in amber glass vials to prevent oxidation. Avoid prolonged exposure to light or moisture. For handling, use gloves and work in a fume hood to minimize skin contact and aerosol formation . Stability tests via periodic GC-MS analysis are recommended to detect degradation .

Q. What analytical techniques are most reliable for quantifying (Z)-(9,10-13C₂)octadec-9-enoic acid in biological matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methyl ester formation) is widely used for quantification. For isotopic tracing, tandem MS (MS/MS) enhances specificity by monitoring ¹³C-labeled fragments. Reverse-phase HPLC coupled with UV detection (205–210 nm) is suitable for non-derivatized samples .

Advanced Research Questions

Q. How can isotopic labeling at C9 and C10 positions elucidate metabolic flux in lipid oxidation studies?

  • Methodological Answer : The ¹³C₂ label enables tracking of β-oxidation intermediates via ¹³C-NMR or isotope-ratio MS. For example, in mitochondrial studies, labeled acetyl-CoA fragments can be traced to map metabolic pathways. Computational modeling (e.g., flux balance analysis) integrates isotopic enrichment data to quantify turnover rates .

Q. What challenges arise in distinguishing (Z)-(9,10-13C₂)octadec-9-enoic acid from its positional or geometric isomers in complex mixtures?

  • Methodological Answer : Co-elution with isomers (e.g., (E)-octadec-9-enoic acid or C8/C10 unsaturated analogs) requires advanced chromatographic resolution. Silver-ion HPLC or chiral columns improve separation, while HRMS with collision-induced dissociation (CID) confirms structural identity. Multivariate analysis (e.g., PCA) can resolve overlapping spectral peaks in untargeted metabolomics .

Q. How do microbial systems like Lactobacillus plantarum modify (Z)-octadec-9-enoic acid, and what enzymes are implicated?

  • Methodological Answer : L. plantarum converts unsaturated fatty acids via isomerases, hydratases, or reductases. For labeled analogs, gene knockout studies and in silico docking (e.g., with linoleate isomerase or acetoacetate decarboxylase) identify enzymes binding the ¹³C-labeled carboxyl group. Metabolite profiling via GC-MS detects products like hydroxy- or epoxy-derivatives .

Q. What experimental designs mitigate contradictions in data on the biological effects of (Z)-octadec-9-enoic acid isomers?

  • Methodological Answer : Use isomerically pure standards (>98% by GC) to avoid confounding results. In cell studies, include controls for isotopic dilution and membrane incorporation effects. For in vivo models, pair tracer kinetics with lipidomics to account for endogenous pool dynamics .

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